7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one
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Overview
Description
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. Chromen-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group at the 7th position, a methyl group at the 4th position, and a propionyl group at the 8th position on the chromen-2-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable chromen-2-one derivative.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate.
Methyl Group Introduction: The methyl group at the 4th position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Propionyl Group Introduction: The propionyl group can be introduced via an acylation reaction using propionyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The propionyl group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Primary alcohol derivative.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes such as cytochrome P450, influencing metabolic pathways.
Pathways Involved: It can modulate oxidative stress pathways, leading to its antioxidant effects. It may also inhibit specific signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyloxy-4-methyl-2H-chromen-2-one
- 7-benzyloxy-8-propionyl-2H-chromen-2-one
- 4-methyl-8-propionyl-2H-chromen-2-one
Uniqueness
7-(benzyloxy)-4-methyl-8-propionyl-2H-chromen-2-one is unique due to the specific combination of functional groups on the chromen-2-one scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-7-phenylmethoxy-8-propanoylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-16(21)19-17(23-12-14-7-5-4-6-8-14)10-9-15-13(2)11-18(22)24-20(15)19/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIDCJHSYOPPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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